3-[3-(Benzotriazol-1-yl)-2-hydroxypropyl]-5,5-dimethylimidazolidine-2,4-dione
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Overview
Description
3-[3-(Benzotriazol-1-yl)-2-hydroxypropyl]-5,5-dimethylimidazolidine-2,4-dione is a complex organic compound that incorporates a benzotriazole moiety, a hydroxypropyl group, and an imidazolidine-dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Benzotriazol-1-yl)-2-hydroxypropyl]-5,5-dimethylimidazolidine-2,4-dione typically involves the reaction of benzotriazole with a suitable hydroxypropyl precursor under controlled conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures . The resulting intermediate is then reacted with 5,5-dimethylimidazolidine-2,4-dione to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-[3-(Benzotriazol-1-yl)-2-hydroxypropyl]-5,5-dimethylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The benzotriazole moiety can be reduced under specific conditions to yield amine derivatives.
Substitution: The benzotriazole group can act as a leaving group in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[3-(Benzotriazol-1-yl)-2-hydroxypropyl]-5,5-dimethylimidazolidine-2,4-dione has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a biochemical probe and in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, corrosion inhibitors, and UV stabilizers.
Mechanism of Action
The mechanism of action of 3-[3-(Benzotriazol-1-yl)-2-hydroxypropyl]-5,5-dimethylimidazolidine-2,4-dione involves its interaction with specific molecular targets. The benzotriazole moiety can form π-π stacking interactions and hydrogen bonds with enzymes and receptors, modulating their activity. The hydroxypropyl group enhances solubility and bioavailability, while the imidazolidine-dione structure contributes to the compound’s stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
Benzotriazole: A simpler analog with similar reactivity but lacking the hydroxypropyl and imidazolidine-dione groups.
Hydroxypropyl-benzotriazole: Similar but without the imidazolidine-dione structure.
Imidazolidine-dione derivatives: Compounds with similar core structures but different substituents.
Uniqueness
3-[3-(Benzotriazol-1-yl)-2-hydroxypropyl]-5,5-dimethylimidazolidine-2,4-dione is unique due to its combination of a benzotriazole moiety, hydroxypropyl group, and imidazolidine-dione structure.
Properties
IUPAC Name |
3-[3-(benzotriazol-1-yl)-2-hydroxypropyl]-5,5-dimethylimidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O3/c1-14(2)12(21)18(13(22)15-14)7-9(20)8-19-11-6-4-3-5-10(11)16-17-19/h3-6,9,20H,7-8H2,1-2H3,(H,15,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVJVZBVYFIOVJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)CC(CN2C3=CC=CC=C3N=N2)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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